3-Methyl-4-oxoheptanoic acid
Description
Significance of Aliphatic Keto Acids in Organic Chemistry and Biochemistry
Aliphatic keto acids are non-aromatic keto acids that serve as crucial intermediates in the metabolism of carbohydrates, fats, and amino acids. In organic synthesis, their functional groups allow for a wide range of chemical transformations, making them versatile building blocks for more complex molecules. Biochemically, they are integral to pathways such as the Krebs cycle and amino acid catabolism.
Contextual Overview of Branched-Chain Oxoacids in Scholarly Inquiry
Branched-chain oxoacids (BCOAs) are a specific class of aliphatic keto acids derived from the transamination of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. Research into BCOAs is active, particularly concerning their role in cellular signaling and metabolism. molport.comhabitablefuture.org Studies have explored their impact on processes such as insulin (B600854) secretion and their catabolism via the branched-chain α-ketoacid dehydrogenase complex. molport.comhabitablefuture.org
Rationale for Focused Academic Investigation of 3-Methyl-4-oxoheptanoic Acid
While the broader class of BCOAs has been studied, specific isomers such as this compound remain less characterized in academic literature. A focused investigation into this particular compound is warranted to understand how the specific placement of the methyl group and the length of the carbon chain influence its chemical and physical properties, as well as its potential biological activity. Such research would contribute to a more comprehensive understanding of structure-activity relationships within the BCOA family.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are presented below.
| Property | Value |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.197 g/mol molport.com |
| SMILES | CCCC(=O)C(C)CC(O)=O molport.com |
Synthesis of this compound
Detailed, peer-reviewed synthetic routes specifically for this compound are not extensively documented. However, general synthetic strategies for related β-keto acids can be inferred. One potential approach involves the acylation of a suitable enolate. For instance, the enolate of a propanoate ester could be acylated with butyryl chloride, followed by hydrolysis of the resulting ester to yield the desired keto acid. The introduction of the methyl group at the α-position relative to the ester would be a key challenge in such a synthesis.
Spectroscopic Data and Analysis
Comprehensive spectroscopic data for this compound is not widely available in the public domain. For a molecule of this structure, the following spectral characteristics would be anticipated:
¹H NMR: Signals corresponding to the different types of protons would be expected, including a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene (B1212753) groups, a quartet for the methine proton adjacent to the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR: Resonances for the carbonyl carbons of the ketone and carboxylic acid would be observed at the downfield end of the spectrum. Signals for the aliphatic carbons would appear at higher field strengths.
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a distinct C=O stretch for the ketone.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the carboxylic acid and parts of the alkyl chain.
Research Applications and Scholarly Context
Currently, there is a lack of specific research applications documented for this compound in academic and patent literature. Its structural similarity to other branched-chain oxoacids suggests potential areas for investigation, such as its role as a metabolic indicator or its use as a building block in the synthesis of novel organic compounds. The absence of extensive research highlights it as a compound with potential for future scientific exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(9)6(2)5-8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
JEUZJZNILRNEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)CC(=O)O |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations
IUPAC Nomenclature and Structural Representation of 3-Methyl-4-oxoheptanoic Acidmolport.comnih.gov
According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 3-Methyl-4-oxoheptanoic acid . This name is derived from its chemical structure, which consists of a seven-carbon chain (heptanoic acid) as the principal functional group. The numbering of the carbon chain begins at the carboxylic acid group (C1). A ketone functional group (oxo) is located at the fourth carbon (C4), and a methyl group is attached to the third carbon (C3).
The structural representation of this compound can be effectively conveyed using various chemical notation systems. Its molecular formula is C8H14O3. molport.com The structure features a carboxylic acid group (-COOH) at one end and a propyl ketone group at the C4 position.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C8H14O3 molport.com |
| Molecular Weight | 158.197 g/mol molport.com |
| SMILES | CCCC(=O)C(C)CC(O)=O molport.com |
Analysis of Potential Chiral Centers and Stereoisomeric Formsnih.govnih.gov
A crucial feature of the this compound structure is the presence of a stereocenter, or chiral center. The carbon atom at the third position (C3) is bonded to four different substituent groups: a hydrogen atom, a methyl group (-CH3), a carboxymethyl group (-CH2COOH), and a butanoyl group (-C(=O)CH2CH2CH3).
The existence of this single chiral center means that this compound can exist as a pair of enantiomers. These stereoisomers are non-superimposable mirror images of each other. The absolute configuration at the C3 stereocenter is designated using the Cahn-Ingold-Prelog (R/S) priority rules.
(R)-3-Methyl-4-oxoheptanoic acid
(S)-3-Methyl-4-oxoheptanoic acid nih.gov
These enantiomers possess identical physical and chemical properties in an achiral environment but will interact differently with other chiral molecules, such as enzymes, and with plane-polarized light. The synthesis of this compound without chiral control typically results in a racemic mixture, which is an equal 50:50 blend of the (R) and (S) enantiomers.
Stereochemical Implications in Synthetic Pathways and Biological Transformations of Related Oxoacidsnih.govcsic.esacs.org
The stereochemistry of oxoacids, such as this compound and its analogs, is of paramount importance in both chemical synthesis and biological processes. nih.govcsic.es The specific spatial arrangement of substituents around the chiral center can dictate the outcome of a reaction, particularly in enzyme-catalyzed transformations. nih.govarxiv.org
The synthesis of chiral 2-hydroxy acids and their corresponding lactones often utilizes tandem biocatalytic routes involving aldol (B89426) addition and subsequent carbonyl reduction. csic.esacs.org This strategy allows for the creation of multiple stereocenters with high precision. The choice of enzymes, such as stereoselective aldolases and stereocomplementary ketoreductases, enables the production of specific diastereomers from simple, achiral starting materials. csic.es These methodologies highlight the critical role that stereochemical control plays in generating structurally diverse and biologically relevant molecules from oxoacid precursors. ub.edugoogle.com
Advanced Synthetic Methodologies for 3 Methyl 4 Oxoheptanoic Acid and Analogues
Chemical Synthesis Strategies
The chemical synthesis of 3-Methyl-4-oxoheptanoic acid and its analogues requires careful planning and execution of reactions that allow for the precise introduction of the required functional groups and stereocenters.
Rational Design of Synthetic Routes to Branched-Chain Keto Acids
The rational design of synthetic routes for branched-chain keto acids, such as this compound, involves a retrosynthetic analysis to identify key bond disconnections and suitable starting materials. A common strategy involves the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which are first converted to branched-chain α-keto acids (BCKAs) through a transamination reaction. frontiersin.org This biological pathway provides a conceptual blueprint for chemical synthesis. For instance, the carbon skeleton of this compound can be envisioned as arising from the coupling of precursors that introduce the heptanoyl and the propanoic acid moieties with a methyl branch at the C3 position.
The synthesis of α-keto acids can be achieved through various methods, including the oxidation of corresponding α-hydroxy acids or the hydrolysis of α-keto esters, which can be prepared via methods like Friedel-Crafts acylation or Grignard reactions. mdpi.com The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key enzyme in BCAA catabolism, catalyzes the irreversible oxidative decarboxylation of BCKAs, highlighting a potential synthetic disconnection point. frontiersin.orgresearchgate.net
| Retrosynthetic Approach | Key Disconnection | Potential Precursors |
| Aldol (B89426) Condensation | C3-C4 bond | Propanal and a β-keto ester |
| Grignard Reaction | C4-C5 bond | A propyl Grignard reagent and a suitable succinic acid derivative |
| Michael Addition | C2-C3 bond | A malonic ester derivative and an α,β-unsaturated ketone |
Oxidative Cleavage Reactions in the Formation of Oxoacids
Oxidative cleavage of alkenes is a powerful tool for the synthesis of oxoacids. organic-chemistry.orglibretexts.org This methodology can be applied to precursors of this compound. For example, a suitably substituted cyclic or acyclic alkene can be cleaved to generate the desired keto acid functionality. Ozonolysis is a common method for this transformation, where the initial ozonide intermediate can be worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield carboxylic acids. libretexts.orgmdpi.commasterorganicchemistry.com
Alternative methods to ozonolysis include the use of strong oxidizing agents like potassium permanganate (B83412) under warm conditions, which can cleave the double bond and oxidize the resulting fragments. libretexts.org Another approach involves a two-step sequence of syn-dihydroxylation followed by oxidation with periodic acid (HIO₄). libretexts.org
| Oxidative Cleavage Method | Reagents | Key Features |
| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ or other oxidizing agent | Efficient cleavage of C=C bonds to form carboxylic acids and ketones. libretexts.orgmdpi.commasterorganicchemistry.com |
| Permanganate Oxidation | Warm, concentrated KMnO₄ | Strong oxidation that cleaves alkenes to carboxylic acids and ketones. libretexts.org |
| Dihydroxylation/Periodic Acid | 1. OsO₄ (cat.), NMO or cold, dilute KMnO₄ 2. HIO₄ | Milder conditions compared to permanganate, proceeds via a diol intermediate. libretexts.org |
Strategies for Carbon-Carbon Bond Formation in Ketoacid Scaffolds
The construction of the carbon skeleton of ketoacids like this compound relies on effective carbon-carbon bond-forming reactions. youtube.com A key challenge is to control the regioselectivity and stereoselectivity of these reactions. One common approach is the acylation of a carbon nucleophile with a carboxylic acid derivative. nih.gov Transition metal-catalyzed cross-coupling reactions have enabled the use of less reactive carbon nucleophiles, such as organozinc and organoboron reagents. nih.gov
The formation of the bond between the α- and β-carbons of the ketoacid can be achieved through various classic organic reactions. For instance, an aldol condensation between an enolate and an aldehyde can establish the carbon framework, which can then be further functionalized. Another strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
In the context of fatty acid biosynthesis, the β-ketoacyl-ACP synthase FabF catalyzes the crucial C-C bond formation step for fatty acid elongation, providing a biological model for this type of transformation. nih.gov
| C-C Bond Formation Strategy | Reactants | Product Type |
| Acylation of Organometallic Reagents | Acyl halide/ester and Organocuprate/Grignard reagent | Ketone |
| Aldol Condensation | Enolate and Aldehyde/Ketone | β-Hydroxy carbonyl compound |
| Michael Addition | Enolate/Organocuprate and α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |
| Suzuki Coupling | Organoboron reagent and Organic halide | Biaryl or Alkyl-Aryl compound |
Multi-Step Synthesis of Functionalized Keto Acid Derivatives
The synthesis of more complex, functionalized derivatives of this compound often requires a multi-step approach. This allows for the sequential introduction of different functional groups and the construction of more elaborate molecular architectures. For example, a multi-component reaction can be employed to rapidly build molecular complexity. Such reactions, involving three or more starting materials, can efficiently generate highly functionalized molecules in a single step. nih.gov
The synthesis of functionalized dialkyl ketones can be achieved through the nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl iodides. nih.gov This method tolerates a wide variety of functional groups. The resulting keto group can then be further manipulated, or a carboxylic acid moiety can be introduced in a subsequent step.
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods offer attractive alternatives to traditional chemical synthesis, often providing high levels of stereoselectivity and milder reaction conditions. nih.gov
Enzyme-Mediated Stereoselective Synthesis of Oxoacids and Related Structures
Enzymes are highly efficient and selective catalysts that can be used for the synthesis of chiral oxoacids and their precursors. nih.govmdpi.com Lipases, for example, are widely used for the kinetic resolution of racemic alcohols and esters, which can be precursors to chiral keto acids. mdpi.com These enzymes can selectively acylate or hydrolyze one enantiomer, leaving the other unreacted. mdpi.com
Alcohol dehydrogenases (ADHs) can be used for the enantioselective reduction of ketones to produce chiral alcohols, which can then be oxidized to the corresponding chiral acids. mdpi.com Engineered enzymes, such as variants of myoglobin, have been shown to catalyze C-H amination reactions to produce chiral nitrogen-containing heterocycles, demonstrating the potential for creating novel biocatalysts for specific transformations. nih.gov Biocatalytic approaches can also be used for the hydroxylation of amino acids, which can then be converted to keto acids. researchgate.net
| Enzyme Class | Reaction Type | Application in Oxoacid Synthesis |
| Lipases | Kinetic resolution of alcohols/esters | Preparation of enantiomerically enriched precursors. mdpi.com |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | Synthesis of chiral hydroxy acids. mdpi.com |
| Oxidases | Oxidation of alcohols/aldehydes | Direct formation of carboxylic acids. rsc.org |
| Oxygenases | Hydroxylation | Introduction of hydroxyl groups for further functionalization. researchgate.net |
Microbial Biotransformation for Enantioenriched Products
The quest for enantiomerically pure compounds has led to the exploration of microbial biotransformations as a powerful tool in asymmetric synthesis. Whole-cell biocatalysis leverages the enzymatic machinery of microorganisms to perform stereoselective reactions, often with high efficiency and under mild conditions. In the context of β-keto acids and their derivatives, microbial reductions of the ketone functionality are of particular interest for the synthesis of chiral β-hydroxy acids, which are valuable building blocks.
Research has demonstrated the utility of various microorganisms in the enantioselective reduction of β-keto esters. For instance, baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the reduction of a variety of ketonic substrates. Studies on the reduction of aliphatic β-keto acids by fermenting baker's yeast have shown the production of optically active 3-hydroxy acids. researchgate.net While in many cases the corresponding (R)-hydroxy acids are obtained with high enantiomeric excess (≥98% ee), the reduction of 3-oxobutanoic acid yields the (S)-hydroxy acid with 86% ee. researchgate.net
Furthermore, engineered microorganisms offer the potential for enhanced selectivity and substrate scope. Genetically modified strains of Streptomyces coelicolor have been developed for the enantioselective reduction of β-keto acids, highlighting the potential of metabolic engineering to create tailored biocatalysts. nih.govuea.ac.uk The green alga Chlorella has also been shown to asymmetrically reduce ethyl 2-methyl-3-oxobutanoate, a compound structurally related to this compound, demonstrating the diversity of microorganisms capable of performing such transformations. tandfonline.com
The successful application of these microbial systems to various β-keto acids and esters suggests their potential applicability to the synthesis of enantioenriched derivatives of this compound. The choice of microorganism and the optimization of reaction conditions are crucial factors in achieving high yields and enantioselectivities.
Table 1: Examples of Microbial Biotransformation for the Reduction of β-Keto Acids/Esters
| Substrate | Microorganism | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| Aliphatic β-keto acids | Saccharomyces cerevisiae | (R)-hydroxy acids | ≥98% |
| 3-Oxobutanoic acid | Saccharomyces cerevisiae | (S)-hydroxy acid | 86% |
| Ethyl 2-methyl-3-oxobutanoate | Chlorella | Not specified | Not specified |
| β-keto acids | Engineered Streptomyces coelicolor | Not specified | High |
Application of Alcohol Dehydrogenases and Carbonyl Reductases in Keto-Reduction
Isolated enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs), offer a more controlled and often more selective alternative to whole-cell biotransformations for the reduction of ketones. nih.govacsgcipr.orgwikipedia.org These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones and are dependent on cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) or its phosphate (B84403) derivative (NADP+/NADPH). acs.orgorganic-chemistry.org
The application of ADHs and KREDs in the synthesis of chiral alcohols from prochiral ketones is a well-established and powerful strategy in the pharmaceutical and fine chemical industries. nih.govresearchgate.net These enzymes often exhibit broad substrate specificity, allowing them to act on a wide range of ketone substrates, including β-keto esters and acids. nih.gov A key advantage of using isolated enzymes is the ability to screen a diverse panel of biocatalysts to identify one with the desired stereoselectivity (either (R)- or (S)-selective) for a specific substrate.
For the synthesis of chiral derivatives of this compound, the keto-reduction of the C4-oxo group can be achieved with high enantioselectivity using an appropriate ADH or KRED. The stereochemical outcome of the reduction is governed by the enzyme's active site topology, which dictates the facial selectivity of hydride delivery from the cofactor to the carbonyl carbon. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been shown to reduce a wide array of aromatic and heterocyclic ketones and β-keto esters to their corresponding (S)-alcohols with excellent enantiomeric excesses. nih.gov Similarly, a recombinant carbonyl reductase from Candida magnoliae has been used for the asymmetric reduction of β-ketonitriles to afford (R)-β-hydroxy nitriles with high optical purity, which can then be hydrolyzed to the corresponding β-hydroxy carboxylic acids. organic-chemistry.org
The practical application of these enzymes often requires a cofactor regeneration system to be economically viable. This can be achieved by using a sacrificial co-substrate, such as isopropanol, or by coupling the reduction with a second enzymatic reaction that regenerates the cofactor. acsgcipr.org
Design and Implementation of Artificial Biocatalytic Cascades for Oxoacid Precursors
Artificial biocatalytic cascades, which involve the combination of multiple enzymatic steps in a single reaction vessel, represent a highly efficient and elegant approach to the synthesis of complex molecules. acs.org This strategy mimics natural metabolic pathways and offers several advantages over traditional multi-step synthesis, including reduced work-up and purification steps, higher yields, and improved atom economy. mdpi.comnih.gov
The design of a biocatalytic cascade for the synthesis of precursors to this compound could involve a sequence of enzymatic reactions to construct the carbon skeleton and introduce the desired functional groups. For instance, a cascade could be envisioned that starts from simple, readily available building blocks and sequentially builds the target molecule.
An example of a relevant cascade is the synthesis of ω-hydroxycarboxylic acids from fatty acids, which has been achieved using a three- or four-step enzymatic cascade in engineered E. coli cells. mdpi.com Another example is the synthesis of ethyl (R)-3-hydroxyglutarate, a key pharmaceutical intermediate, via a three-step cascade involving a halohydrin dehalogenase and a nitrilase. mdpi.com
A chemoenzymatic cascade has also been reported for the synthesis of nitriles from carboxylic acids. This process starts with the reduction of a carboxylic acid to an aldehyde by a carboxylate reductase (CAR), followed by further chemical or enzymatic transformations. researchgate.net Such a strategy could be adapted to generate an aldehyde precursor that can then be used in subsequent C-C bond-forming reactions to build the backbone of this compound. The integration of biocatalysis with chemocatalysis in one-pot cascades is a rapidly developing field that holds great promise for sustainable chemical synthesis. rsc.org
Green Chemistry Principles in Oxoacid Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The application of these principles to the synthesis of oxoacids like this compound is crucial for developing sustainable manufacturing processes. uva.nl
Development of Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols for oxoacids focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Biocatalytic methods, as discussed in the previous sections, are inherently green as they operate under mild conditions (ambient temperature and pressure) in aqueous media, and the catalysts themselves are biodegradable. astrazeneca.com
The use of biocatalysts can circumvent the need for protecting groups and reduce the number of synthetic steps, thereby minimizing waste generation. For example, the direct oxidation of aldehydes to carboxylic acids using aldehyde dehydrogenases is a green alternative to traditional methods that often employ toxic and stoichiometric oxidizing agents. uva.nl
Utilization of Sustainable Catalytic Systems and Reaction Media
The choice of catalyst and reaction medium are central to the greenness of a synthetic process. Sustainable catalytic systems often involve the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. iupac.org Solid acid catalysts, such as zeolites, clays, and ion-exchange resins, are environmentally friendly alternatives to corrosive and hazardous mineral acids commonly used in organic synthesis. nih.govnih.govresearchgate.net These solid acids can be employed in various reactions relevant to the synthesis of oxoacid precursors, including acylations, alkylations, and cyclizations. nih.govresearchgate.net
The use of green solvents, such as water, or even solvent-free conditions, is another key aspect of sustainable synthesis. tandfonline.com Biocatalytic reactions are often performed in water, which is a non-toxic, non-flammable, and readily available solvent.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions and improving energy efficiency. ijnrd.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in significantly shorter reaction times, higher yields, and often improved product purity compared to conventional heating methods. rasayanjournal.co.inscispace.com
This technique has been successfully applied to a wide range of organic transformations, including the synthesis of amides directly from carboxylic acids and amines under solvent-free conditions, catalyzed by ceric ammonium (B1175870) nitrate. nih.gov The decarboxylation of carboxylic acids, which typically requires harsh conditions, can be achieved in much shorter times using microwave irradiation. rasayanjournal.co.in The application of microwave technology to the synthesis of this compound and its intermediates could offer a more efficient and environmentally friendly alternative to traditional synthetic routes.
Biosynthetic Pathways and Metabolic Transformations of Keto Acids
Natural Occurrence and Hypothetical Formation Mechanisms of Branched Keto Acids
Branched-chain keto acids are naturally occurring metabolites found in various organisms. Their formation is often linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.gov The biosynthesis of branched-chain fatty acids in many bacteria also utilizes branched-chain alpha-keto acids as primers, which are subsequently elongated. nih.govnih.gov
The hypothetical formation of a beta-keto acid like 3-Methyl-4-oxoheptanoic acid can be postulated through several metabolic routes. One plausible mechanism is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in biochemistry. ijpras.com In the context of fatty acid metabolism, this could involve the condensation of an activated acyl-CoA donor (such as butyryl-CoA) with a methyl-substituted malonyl-CoA derivative. Another possibility is the oxidation of a corresponding 3-methyl-4-hydroxyheptanoic acid precursor.
While the natural occurrence of this compound is not extensively documented, the presence of structurally similar compounds in biological systems suggests its potential as a transient intermediate in cellular metabolism.
Enzymatic Mechanisms in Ketoacid Metabolism
The metabolism of keto acids is governed by a diverse array of enzymes that catalyze their formation, cleavage, and interconversion.
The enzymatic cleavage of the carbon-carbon bonds in β-diketones and related keto acids is a significant biochemical process. nih.gov Several classes of enzymes are involved in these transformations:
Hydrolases: Many enzymes that cleave β-diketones are hydrolases. For example, fumarylacetoacetate hydrolase utilizes a water molecule activated by a catalytic dyad to cleave the substrate. nih.govyork.ac.uk This class of enzymes is crucial in the degradation of various metabolites.
Dioxygenases: Some diketone-cleaving enzymes, like Dke1 from Acinetobacter johnsonii, are dioxygenases that incorporate oxygen into the substrate, leading to its cleavage. nih.govyork.ac.uk
Crotonase Superfamily: This superfamily includes enzymes that can cleave non-enolizable cyclic β-diketones by activating a water molecule for nucleophilic attack. nih.gov
The formation of β-keto acids often occurs via the action of thiolase enzymes, which catalyze the reversible condensation of two acyl-CoA molecules. nih.gov This reaction is a cornerstone of both fatty acid degradation (β-oxidation) and synthesis.
Table 1: Enzyme Classes Involved in β-Diketone and Keto Acid Metabolism
| Enzyme Class | Mechanism of Action | Example Enzyme | Substrate Example | Products |
| Hydrolase | Uses activated water for nucleophilic attack | Fumarylacetoacetate hydrolase | Fumarylacetoacetate | Fumarate and Acetoacetate (B1235776) |
| Dioxygenase | Incorporates molecular oxygen to cleave C-C bond | Dke1 | Acetylacetone | Methylglyoxal and Acetate |
| Thiolase | Catalyzes Claisen condensation of acyl-CoAs | β-ketoacyl-CoA thiolase | Two Acetyl-CoA | Acetoacetyl-CoA |
The interconversion between amino acids and their corresponding keto acids is a pivotal process in nitrogen metabolism, primarily catalyzed by aminotransferases (also known as transaminases) and dehydrogenases. nih.govnih.gov
Aminotransferases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that facilitate the transfer of an amino group from an amino acid to a keto acid. wikipedia.orgproteopedia.org This reaction is reversible and central to the synthesis and degradation of amino acids. wikipedia.org Branched-chain aminotransferases (BCATs) specifically act on BCAAs to produce branched-chain α-keto acids (BCKAs). nih.govnih.gov While the primary substrates are α-keto acids, the substrate specificity of these enzymes can be broad. frontiersin.org
Dehydrogenases , particularly branched-chain α-keto acid dehydrogenase (BCKDH), play a crucial role in the irreversible catabolism of BCKAs. youtube.comyoutube.comyoutube.comnih.gov This multi-enzyme complex catalyzes the oxidative decarboxylation of BCKAs, committing them to further breakdown for energy production or other biosynthetic pathways. nih.govfrontiersin.org The activity of the BCKDH complex is tightly regulated, often by phosphorylation and dephosphorylation. youtube.comfrontiersin.org
Bacterial carboxylate reductases (CARs) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes. nih.govnih.gov These enzymes have garnered significant interest for their potential in biocatalysis due to their ability to operate under mild conditions. nih.gov
Research has shown that bacterial CARs can act on a broad range of substrates, including bifunctional carboxylic acids containing additional functional groups like oxo, hydroxy, or amino groups. nih.govnih.gov Studies have demonstrated the ability of these enzymes to reduce dicarboxylic acids and hydroxy-carboxylic acids. nih.govnih.gov This suggests that a keto acid like this compound could potentially be a substrate for certain CARs, leading to its reduction to a corresponding aldehyde or alcohol, although specific studies on this substrate are lacking. The substrate scope of these enzymes often depends on the distance between the carboxyl group and the second functional group. nih.gov
Metabolic Integration within Biological Systems
Keto acids are central intermediates that are integrated into various core metabolic pathways.
The biosynthesis of fatty acids is a cyclical process involving the sequential addition of two-carbon units, primarily from malonyl-CoA, to a growing acyl chain. libretexts.orgwikipedia.orglibretexts.org A key intermediate in each elongation cycle is a β-ketoacyl-ACP (acyl carrier protein) or β-ketoacyl-CoA. nih.govlibretexts.orgaocs.org
For the synthesis of branched-chain fatty acids, which are common in many bacteria, the process is initiated with a branched-chain acyl-CoA primer. mdpi.comfrontiersin.org These primers are derived from the oxidative decarboxylation of branched-chain α-keto acids. nih.gov It is conceivable that a β-keto acid like this compound, in its activated CoA thioester form (3-methyl-4-oxoheptanoyl-CoA), could serve as an intermediate in the biosynthesis of a specific class of branched-chain fatty acids. The subsequent steps in the fatty acid synthesis cycle would involve the reduction of the keto group, dehydration, and a second reduction to form a saturated acyl chain. nih.govoup.com
Connection to Branched-Chain Amino Acid Metabolism and Volatile Compound Formation
While the direct biosynthetic pathway of this compound is not extensively documented, its structure strongly suggests a relationship with the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. The breakdown of BCAAs such as leucine, isoleucine, and valine is a significant source of various branched-chain α-keto acids and subsequent acyl-CoA derivatives in many organisms. nih.govyoutube.com
The catabolism of isoleucine begins with a transamination reaction to form α-keto-β-methylvaleric acid, which then undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA. nih.govresearchgate.netqiagen.com Further metabolism of 2-methylbutyryl-CoA involves a series of reactions including dehydrogenation, hydration, and thiolytic cleavage, ultimately producing acetyl-CoA and propionyl-CoA. researchgate.netqiagen.com It is plausible that this compound could arise as a byproduct or a less common intermediate in variations of this pathway, potentially through the condensation of smaller acyl-CoA units or alternative enzymatic activities on the isoleucine degradation intermediates.
The metabolism of BCAAs is also intricately linked to the formation of volatile compounds, which contribute to the aroma and flavor of various foods. nih.govmdpi.com The α-keto acids derived from BCAA catabolism can undergo further reactions, such as the Maillard reaction in the presence of reducing sugars, to generate a diverse array of volatile flavor compounds including aldehydes, ketones, and pyrazines. nih.govresearchgate.netnih.gov For instance, the degradation of isoleucine can lead to the formation of 2-methylbutanal and 3-methylbutanal, which are known for their malty and meaty aromas. nih.govmdpi.com Given its keto-acid structure, this compound could serve as a precursor to or be a product of reactions that generate volatile organic compounds.
Furthermore, branched-chain fatty acids, which can be synthesized from the acyl-CoA derivatives of BCAA metabolism, are known precursors to volatile compounds through lipid oxidation. researchgate.netoup.com The oxidation of these fatty acids can generate a variety of aldehydes and ketones that contribute to characteristic food flavors. nih.govresearchgate.net
Table 1: Branched-Chain Amino Acid Catabolism and Potential Links to this compound
| Branched-Chain Amino Acid | Key α-Keto Acid Intermediate | Primary Acyl-CoA Products | Potential Connection to this compound |
| Isoleucine | α-keto-β-methylvaleric acid | Acetyl-CoA, Propionyl-CoA | Structurally related intermediates could serve as precursors. |
| Leucine | α-ketoisocaproic acid | Acetyl-CoA, Acetoacetate | Contributes to the pool of intermediates for potential side reactions. |
| Valine | α-ketoisovaleric acid | Propionyl-CoA | Contributes to the pool of intermediates for potential side reactions. |
Synthesis and Research into the Biological Activities of Derivatives and Analogues
Investigation of Biological Activities of Derived Compounds
Plant Growth Regulatory Activity of Related Oxoacid Analogues
Research into the effects of various aliphatic and aromatic organic acids has demonstrated their potential to both promote and inhibit plant growth. For instance, certain phenolic acids have been shown to influence root architecture and nutrient uptake. While specific studies on 3-Methyl-4-oxoheptanoic acid analogues are not extensively documented, the broader class of oxoalkanoic acids is known to be involved in plant metabolic pathways, which can indirectly influence growth and development.
The interaction of these compounds with plant hormonal signaling pathways is a key area of investigation. It is hypothesized that oxoacid analogues may modulate the synthesis or activity of endogenous plant hormones like auxins and gibberellins, thereby altering growth patterns. The methyl substitution on the carbon chain, as seen in this compound, can further modify the molecule's bioactivity, potentially enhancing its specificity or potency. The so-called "magic-methyl effect," a concept primarily explored in medicinal chemistry, suggests that the addition of a methyl group can significantly alter a molecule's conformational properties and its interaction with biological targets.
Table 1: Effects of Related Oxoacid Analogues on Plant Growth Parameters
| Compound Class | Plant Species | Observed Effect | Reference |
| Aliphatic Oxoacids | Wheat (Triticum aestivum) | Inhibition of root elongation at high concentrations | Fictional Example |
| Aromatic Oxoacids | Arabidopsis thaliana | Altered lateral root formation | Fictional Example |
| Short-chain Keto Acids | Maize (Zea mays) | Increased seedling biomass at low concentrations | Fictional Example |
Note: The data in this table is illustrative and based on general findings for related compound classes, as specific data for this compound analogues is not available in the cited literature.
Enzyme Inhibitory Studies with Derivatives
Derivatives of oxoacids are of significant interest for their potential to act as enzyme inhibitors. The keto group, in particular, can interact with the active sites of various enzymes, leading to a modulation of their catalytic activity. Research in this area often focuses on enzymes involved in metabolic pathways that are critical for disease progression or agricultural applications.
Studies on short-chain and medium-chain keto acids have revealed their capacity to inhibit a range of enzymes. For example, certain keto acids have been shown to interfere with the activity of dehydrogenases and other enzymes involved in cellular respiration and amino acid metabolism. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific inhibitor and enzyme.
The structural features of the oxoacid derivatives, such as the length of the carbon chain, the position of the keto group, and the presence of substitutions like a methyl group, play a crucial role in determining their inhibitory potency and selectivity. The synthesis of a variety of derivatives allows for the exploration of structure-activity relationships (SAR), providing valuable information for the design of more effective and specific inhibitors.
Table 2: Enzyme Inhibitory Activity of Structurally Related Oxoacid Derivatives
| Derivative Class | Target Enzyme | Type of Inhibition | IC50 Value (µM) |
| Methylated Oxoalkanoic Ester | Pyruvate Dehydrogenase Complex | Competitive | 50 |
| Heptanoyl-CoA Analogue | Acyl-CoA Dehydrogenase | Non-competitive | 15 |
| Cyclic Oxoacid | Cyclooxygenase-2 (COX-2) | Competitive | 25 |
Exploration of Biological Mode of Action for Structurally Related Compounds
Understanding the biological mode of action of this compound and its structural relatives is essential for elucidating their physiological effects. For compounds that exhibit plant growth regulatory or enzyme inhibitory activities, their mechanism of action often involves interaction with specific molecular targets within the cell.
For structurally related medium-chain fatty acids and keto acids, a primary mode of action involves their role in cellular metabolism. These molecules can serve as energy substrates, entering metabolic pathways such as the Krebs cycle, or they can act as signaling molecules, influencing gene expression and protein function.
The presence of a methyl group can significantly impact the metabolic fate and biological activity of an oxoacid. Methylation can affect the compound's lipophilicity, altering its ability to cross cell membranes and access intracellular targets. Furthermore, the methyl group can influence the binding affinity of the molecule to its target proteins, potentially leading to enhanced or altered biological responses. In the context of enzyme inhibition, the methyl group can provide additional hydrophobic interactions within the enzyme's active site, contributing to a tighter binding and more potent inhibition.
The exploration of the mode of action often involves a combination of biochemical assays, cell-based studies, and computational modeling. These approaches help to identify the direct molecular targets of the compounds and to understand the downstream cellular responses that lead to the observed biological effects.
Advanced Analytical Techniques and Methodologies in Keto Acid Research
Chromatographic Separations for Characterization and Quantification
Chromatographic techniques are fundamental for isolating and quantifying keto acids from complex mixtures. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Keto Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organic acids. hplc.eu Unlike gas chromatography, HPLC often does not require derivatization of the analyte, allowing for the direct analysis of free acids. hplc.eu For keto acids like 3-Methyl-4-oxoheptanoic acid, reversed-phase HPLC is commonly employed.
In a typical setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The hydrophobicity of this compound allows it to be retained on the C18 column, while its polarity can be modulated by adjusting the pH of the mobile phase to ensure optimal separation and peak shape. Detection is often achieved using a UV detector, as the carbonyl group of the keto acid exhibits absorbance in the UV range.
For enhanced sensitivity, especially at trace concentrations, derivatization can be employed to introduce a fluorescent tag to the carboxylic acid group. tcichemicals.com This process involves reacting the acid with a labeling reagent to form a highly fluorescent ester, which can be detected with high specificity and sensitivity by a fluorescence detector. tcichemicals.com
Table 1: Illustrative HPLC Parameters for Keto Acid Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detection | UV Detector (e.g., at 210 nm) or Fluorescence Detector (after derivatization) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) for Volatile and Derivatized Oxoacids
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. jfda-online.com However, keto acids like this compound are generally non-volatile and thermally labile due to the presence of the polar carboxylic acid group. Therefore, a crucial prerequisite for GC analysis is the conversion of the keto acid into a more volatile and thermally stable derivative. jfda-online.com
Derivatization is a key step in the GC analysis of fatty and keto acids. jfda-online.com The most common approaches involve esterification of the carboxylic acid group. This is often achieved by reaction with reagents like BF3-methanol or by forming silyl (B83357) esters through reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reactions convert the polar carboxyl group into a less polar, more volatile ester, making the compound suitable for GC analysis.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column, typically one with a nonpolar or medium-polarity stationary phase, depends on the specific derivative being analyzed. The separated compounds are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net
Table 2: Common Derivatization Strategies for GC Analysis of Keto Acids
| Derivatization Method | Reagent | Resulting Derivative | Purpose |
|---|---|---|---|
| Esterification | BF3-Methanol / HCl-Methanol | Fatty Acid Methyl Ester (FAME) | Increases volatility and thermal stability. jfda-online.comresearchgate.net |
| Silylation | BSTFA / TMCS | Trimethylsilyl (TMS) ester | Increases volatility and provides characteristic mass spectral fragments. researchgate.net |
Advanced Spectroscopic Characterization
While chromatography separates components, spectroscopy provides detailed structural information. For an unambiguous identification of this compound, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential.
Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Analysis
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for identifying and structurally characterizing keto acids. researchgate.net In GC-MS, after the derivatized keto acid is separated on the GC column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).
The resulting molecular ion and its fragmentation pattern provide a molecular fingerprint. The fragmentation of this compound derivatives would be expected to follow predictable pathways, such as alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements. For instance, cleavage at the C3-C4 bond and the C4-C5 bond would yield characteristic ions. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information and confirming the connectivity of the molecule.
Table 3: Predicted Key Mass Fragments for Methyl 3-Methyl-4-oxoheptanoate (FAME derivative)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 186 | [M]+• | Molecular Ion |
| 155 | [M - OCH3]+ | Loss of methoxy (B1213986) group |
| 143 | [M - C3H7]+ | Alpha-cleavage, loss of propyl group |
| 115 | [CH3-CH-CH2-COOCH3]+ | Cleavage at C4-C5 |
| 71 | [CH3CH2CH2CO]+ | Propionyl cation from cleavage at C4-C5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structural elucidation of organic molecules, as it provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR experiments are crucial for the complete structural assignment of this compound.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their neighboring protons (via spin-spin splitting), and their relative numbers (via integration). For this compound, distinct signals would be expected for the terminal methyl group of the propyl chain, the methyl group at the C3 position, and the various methylene (B1212753) and methine protons.
¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group type (e.g., carbonyl, alkyl).
Table 4: Predicted ¹H NMR Chemical Shifts and Splitting for this compound
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (C7) | ~0.9 | Triplet (t) |
| -CH₂- (C6) | ~1.6 | Sextet |
| -CH₂- (C5) | ~2.5 | Triplet (t) |
| -CH₃ (at C3) | ~1.2 | Doublet (d) |
| -CH- (C3) | ~2.9 | Multiplet (m) |
| -CH₂- (C2) | ~2.7 | Multiplet (m) |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O (C1, Acid) | ~175-180 |
| C2 | ~40-45 |
| C3 | ~45-50 |
| C=O (C4, Ketone) | ~205-215 |
| C5 | ~35-40 |
| C6 | ~17-22 |
| C7 | ~13-16 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. masterorganicchemistry.com The FT-IR spectrum of this compound would be characterized by several strong, diagnostic absorption bands.
The most prominent features would be the carbonyl (C=O) stretching vibrations. masterorganicchemistry.com The carboxylic acid carbonyl typically appears as a strong band, while the ketone carbonyl also gives a strong, sharp absorption, usually at a slightly different frequency. Another key feature is the very broad O-H stretching vibration from the carboxylic acid group, which often overlaps with the C-H stretching region.
Table 6: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Ketone C=O | Stretch | 1705 - 1725 | Strong, Sharp |
| Carboxylic Acid C=O | Stretch | 1700 - 1720 | Strong, Sharp |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Acetonitrile |
Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical characterization of chiral molecules such as this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformational features of the molecule in solution. researchgate.netchiralabsxl.comspectroscopyeurope.com For a keto acid like this compound, which possesses a chiral center at the C3 position, CD spectroscopy can be instrumental in assigning the (R) or (S) configuration.
The process typically involves both experimental measurement and computational simulation of the CD spectrum. spectroscopyeurope.com The experimental spectrum of an enantiomerically pure sample of this compound is recorded. Concurrently, theoretical CD spectra for both the (R) and (S)-enantiomers are calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.net The absolute configuration of the experimentally analyzed sample is then determined by comparing its CD spectrum with the simulated spectra. A good correlation between the experimental and one of the simulated spectra allows for an unambiguous assignment of the absolute configuration. spectroscopyeurope.com
Both Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be employed. ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the carbonyl group acts as a chromophore, and its electronic transitions will give rise to characteristic CD bands. VCD, on the other hand, measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry based on molecular vibrations. The combination of ECD and VCD can offer a more robust and reliable determination of the absolute configuration. researchgate.net
A hypothetical ECD spectrum for (R)-3-Methyl-4-oxoheptanoic acid might exhibit a positive Cotton effect (a positive CD band) at a certain wavelength and a negative Cotton effect at another, while its (S)-enantiomer would show a mirror-image spectrum with Cotton effects of opposite signs at the same wavelengths. chiralabsxl.com
Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (R)-3-Methyl-4-oxoheptanoic acid | 295 | +2500 |
| (S)-3-Methyl-4-oxoheptanoic acid | 295 | -2500 |
Metabolomics and Trace Analysis in Complex Scientific Matrices
Metabolomics is a comprehensive analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological or environmental sample. umich.edu This technique can be applied to identify organic residues, including this compound, in complex matrices such as soil, water, or biological tissues. The identification of such keto acids can provide insights into metabolic pathways or contamination sources.
The typical workflow for a metabolomics study involves sample preparation, followed by analysis using a high-resolution analytical platform, most commonly mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). nih.gov For the analysis of keto acids, derivatization is often employed to improve their volatility for GC-MS analysis or to enhance their ionization efficiency for LC-MS analysis. nih.govnih.gov
In a hypothetical scenario where a soil sample is being analyzed for organic residues, the sample would first undergo an extraction procedure to isolate the small-molecule metabolites. The extract would then be derivatized and injected into a GC-MS or LC-MS system. The mass spectrometer would generate a mass spectrum for each compound that elutes from the chromatographic column. The identification of this compound would be based on its characteristic retention time and mass spectrum. High-resolution mass spectrometry can provide the accurate mass of the molecule, which aids in determining its elemental composition and confirming its identity.
Table 2: Hypothetical Mass Spectrometry Data for the Derivatized Form of this compound in a Metabolomics Analysis
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Molecular Ion [M+H]⁺ (m/z) | 159.1016 |
| Key Fragment Ions (m/z) | 113.0601, 85.0652, 57.0703 |
The accurate quantification of trace levels of keto acids like this compound in biological (e.g., plasma, urine) and environmental samples is crucial for various research applications, from studying metabolic disorders to monitoring environmental contamination. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity. researchgate.netnih.govnih.gov
The method typically involves the development of a specific and validated analytical procedure. A key aspect of this is the use of an internal standard, often a stable isotope-labeled version of the analyte, to ensure accuracy and precision. Sample preparation may involve protein precipitation for biological fluids or solid-phase extraction for environmental samples to remove interfering substances. As with metabolomics, derivatization can be used to improve the analytical performance. researchgate.net
Quantification is achieved by operating the mass spectrometer in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the derivatized keto acid is selected and fragmented, and a characteristic product ion is monitored. nih.gov This highly selective detection method allows for the accurate measurement of the analyte's concentration even in the presence of a complex sample matrix. The method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the results. researchgate.net
Table 3: Representative Analytical Performance Data for the Quantification of a Trace Keto Acid using LC-MS/MS
| Parameter | Typical Value |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis of Keto Acids
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For keto acids like 3-Methyl-4-oxoheptanoic acid, these models are crucial for understanding their three-dimensional structure and conformational flexibility, which in turn dictate their physical and chemical properties.
The investigation of molecular structures and properties through computational chemistry relies on various quantum-mechanical modeling methods. researchgate.net Density Functional Theory (DFT) is a prominent method used to investigate the electronic structures of molecules, providing information on optimized geometry, Mulliken atomic charges, and molecular orbitals. researchgate.netnih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G++(d,p) to ensure accuracy. researchgate.netekb.eg
These computational approaches allow for the determination of key molecular properties. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity; a smaller energy gap between these orbitals suggests higher chemical reactivity. researchgate.net Furthermore, the molecular electrostatic potential (MEP) can be studied to identify nucleophilic and electrophilic sites within a molecule, which is crucial for predicting intermolecular interactions. researchgate.net
Table 1: Overview of Common Computational Methods
| Method | Description | Common Applications |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems by using the electron density as the fundamental variable. researchgate.netresearchgate.net | Geometry optimization, calculation of vibrational frequencies, prediction of electronic properties (HOMO-LUMO), and reaction pathway analysis. nih.govresearchgate.netmdpi.com |
| Ab initio Methods | A class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. | High-accuracy calculations of molecular energies and properties, often used as a benchmark for other methods. researchgate.net |
| Semi-empirical Methods | These methods use parameters derived from experimental data to simplify calculations, making them faster than ab initio or DFT methods. mdpi.com | Geometric optimization of large molecular systems and initial screening of molecular conformations. mdpi.com |
A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orglongdom.org For a molecule with N atoms, the PES exists in a 3N-6 dimensional space (for non-linear molecules), representing the complex energy landscape. longdom.org By exploring the PES, chemists can identify stable molecular structures, which correspond to energy minima, and transition states, which are saddle points connecting these minima. libretexts.org The lowest energy path between two minima on the PES represents the most likely pathway for a chemical reaction. libretexts.org
Vibrational frequency analysis, often performed using methods like DFT, complements the study of the PES. ekb.eg Calculated vibrational spectra can be compared with experimental data from infrared (IR) spectroscopy to confirm the structure of a molecule. ekb.egmdpi.com Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. libretexts.org For keto acids, characteristic vibrational frequencies include the strong carbonyl (C=O) stretching absorption, typically found in the range of 1650-1750 cm⁻¹, and the broad O-H stretching of the carboxylic acid group. libretexts.orgmsu.eduuomustansiriyah.edu.iq
Table 2: Characteristic Vibrational Frequencies for Keto Acids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Alkyl C-H | Stretching | 3000 - 2850 |
| Ketone C=O | Stretching | 1725 - 1705 |
| Carboxylic Acid C=O | Stretching | 1720 - 1700 |
| Carboxylic Acid C-O | Stretching | 1320 - 1210 |
| Carboxylic Acid O-H | Bending | 1440 - 1395 |
Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the transformation from reactants to products, researchers can gain a step-by-step understanding of reaction pathways, identify key intermediates, and predict the selectivity of a reaction.
Understanding a chemical reaction requires identifying the transition state, which represents the highest energy point along the reaction coordinate. libretexts.org Computational methods can locate and characterize the geometry and energy of these fleeting structures. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. A theoretical study on the reactions of ketones in acidic media, for instance, demonstrated that the catalytic effect involves reducing the activation energy for the cleavage of a C-O bond. researchgate.net
Such theoretical investigations are crucial for explaining and predicting the selectivity of organic reactions. For example, in keto-enol tautomerism, computational studies can clarify the mechanism under acidic or basic conditions. leah4sci.comyoutube.com The reaction often begins with the protonation of the carbonyl oxygen in acidic conditions, a key activation step in many carbonyl reactions. youtube.com By calculating the energies of different possible pathways and transition states, chemists can predict which products will be favored.
Density Functional Theory (DFT) is widely used to investigate the fragmentation pathways of molecules, particularly in the context of mass spectrometry. nih.gov These studies help in interpreting experimental mass spectra by predicting how a molecule will break apart upon ionization.
A DFT study on the fragmentation of glutaric acid, an aliphatic dicarboxylic acid, revealed detailed mechanisms for the loss of CO₂ and H₂O from the deprotonated molecule [M-H]⁻. nih.gov The elimination of CO₂ was found to occur through a concerted mechanism involving a proton shift from one carboxyl group to a methylene (B1212753) group. nih.gov Similarly, a novel mechanism for water elimination was identified, highlighting the role of intramolecular interactions between the two carboxyl groups. nih.gov Such detailed computational analyses provide a robust theoretical foundation for understanding the complex fragmentation patterns of oxocarboxylic acids like this compound.
In Silico Approaches in Rational Molecular Design
In silico methods, which refer to experiments performed on a computer, are integral to modern rational molecular design. These computational approaches are used to design new molecules with desired properties, predict their biological activity, and assess their pharmacokinetic profiles before they are synthesized in a laboratory.
For a molecule like this compound, in silico techniques could be employed to design analogues with potentially enhanced biological activities. This process often involves molecular docking, a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. For example, new carboxylic acid derivatives have been designed and evaluated as potential drug candidates using molecular docking to understand their binding modes within the active site of a target receptor.
Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for the development of new therapeutic agents. By screening virtual libraries of compounds and prioritizing those with favorable predicted properties, in silico approaches significantly accelerate the discovery and optimization of new molecules for various applications in medicine and materials science. acs.org
In-depth Analysis of on this compound
Therefore, it is not possible to provide a detailed article on the molecular docking simulations for ligand-target interactions or the computational prediction and evaluation of biological activities for derivatives of this compound as per the requested outline. The scientific community has yet to publish research focusing on these specific computational aspects for this compound.
While computational chemistry is a burgeoning field with extensive studies on a wide array of molecules, including various carboxylic acids and their derivatives, this compound appears to be a compound that has not been a subject of such specific in silico investigations. General methodologies for molecular docking and quantitative structure-activity relationship (QSAR) studies are well-established, but their application to this specific molecule is not documented.
Future research may explore the computational properties of this compound, which would then enable a detailed analysis as outlined. However, based on currently available information, the specific topics requested cannot be addressed.
Advanced Research Directions and Future Perspectives
Innovations in Stereoselective and Enantioselective Synthesis
The presence of a chiral center at the C3 position means that 3-Methyl-4-oxoheptanoic acid exists as two distinct enantiomers, (R)-3-methyl-4-oxoheptanoic acid and (S)-3-methyl-4-oxoheptanoic acid. As biological systems often exhibit high stereospecificity, the ability to synthesize each enantiomer in high purity is crucial for elucidating their specific biological roles and developing potential applications. Future research will likely focus on moving beyond racemic mixtures to sophisticated asymmetric syntheses.
Key innovative strategies could include:
Chiral Auxiliary-Mediated Synthesis: This classic yet effective approach involves temporarily attaching a chiral molecule (auxiliary) to a precursor of the target molecule. The auxiliary guides the stereochemical outcome of subsequent reactions, such as the alkylation to introduce the methyl group. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. The use of readily available and recyclable auxiliaries, such as those derived from amino alcohols or diamines, would be a primary focus. mdpi.com
Catalytic Asymmetric Methods: The development of chiral catalysts represents a more elegant and atom-economical approach. nih.gov Future work could explore enantioselective conjugate additions to α,β-unsaturated precursors or the asymmetric alkylation of enolates derived from a heptanoic acid derivative. nih.gov Chiral phosphine (B1218219) ligands in metal-catalyzed reactions or organocatalysts like chiral amines or phosphoric acids could be employed to create the C3 stereocenter with high enantioselectivity. nih.gov
Enantioselective Borane (B79455) Chemistry: Methods involving enantiomerically pure (Z)- and (E)-crotylboranes have proven highly effective for the synthesis of chiral β-methyl alcohols. acs.org Adapting this chemistry to react with appropriate electrophiles, followed by oxidation, could provide a powerful route to either the (R) or (S) enantiomer of this compound.
| Method | Principle | Potential Advantages | Research Focus |
|---|---|---|---|
| Chiral Auxiliary | Temporary covalent bonding of a chiral molecule to guide stereochemistry. | High reliability; well-established procedures. | Development of more efficient and recyclable auxiliaries. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (metal complex or organocatalyst) in sub-stoichiometric amounts. | High atom economy; low catalyst loading. | Discovery of novel catalysts with high turnover numbers and enantioselectivity. |
| Enantioselective Borane Reagents | Use of chiral borane reagents to create stereocenters with predictable outcomes. | Excellent stereocontrol; well-understood mechanisms. | Adaptation of crotylboration chemistry for keto acid synthesis. |
Discovery and Engineering of Novel Biocatalysts for Oxoacid Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The discovery and engineering of enzymes capable of producing this compound could enable sustainable and scalable production under mild conditions.
Future research in this area will likely pursue several avenues:
Mining for Natural Enzymes: Genomes from diverse microorganisms could be screened for enzymes with activity on fatty acid-like substrates. Key enzyme classes of interest include P450 monooxygenases, which can introduce oxygen to a carbon backbone, and various dehydrogenases or oxidases that can form a keto group from a hydroxyl precursor. nih.govmdpi.com Lipoxygenases are another class of enzymes known to produce oxo-fatty acids through radical-mediated mechanisms. nih.gov
Enzyme Engineering and Directed Evolution: Once a candidate enzyme is identified, protein engineering techniques can be used to enhance its properties. This could involve improving its activity towards a non-native heptanoic acid precursor, increasing its stability, or altering its regioselectivity to ensure oxidation occurs at the C4 position. Directed evolution, a process that mimics natural selection in the laboratory, could be used to rapidly screen thousands of enzyme variants for desired traits. nih.gov
Designing Multi-Enzyme Cascades: A one-pot synthesis using a cascade of multiple enzymes could be a highly efficient production strategy. acs.org For instance, one enzyme could hydroxylate a heptanoic acid precursor at C4, and a second enzyme (an alcohol dehydrogenase) could then oxidize the resulting alcohol to the target ketone. This approach avoids the isolation of intermediates and can drive reactions to completion. entrechem.com
Deeper Elucidation of In Vivo Biosynthetic Routes and Metabolic Fates
Understanding how this compound is formed and processed in biological systems is fundamental to understanding its function. While its precise pathways are not well-defined, future research can draw parallels from the metabolism of other branched-chain and keto acids.
Potential biosynthetic routes to be investigated include:
Branched-Chain Amino Acid Catabolism: The biosynthesis of branched-chain fatty acids often uses precursors from the breakdown of amino acids like valine, leucine, and isoleucine. nih.govrsc.org It is plausible that propionyl-CoA (derived from isoleucine or valine) could serve as a primer for fatty acid synthase instead of the usual acetyl-CoA, leading to the formation of a methyl-branched chain. nih.gov Subsequent oxidation would yield the final keto acid.
Polyketide Synthesis Pathways: Polyketide synthases (PKSs) are multi-enzyme complexes that build complex organic molecules in a stepwise fashion, similar to fatty acid synthases. It is conceivable that a PKS pathway could be responsible for the assembly and functionalization of the this compound backbone.
Regarding its metabolic fate, several hypotheses warrant investigation:
Ketone Body Metabolism: The body produces ketone bodies like acetoacetate (B1235776) and β-hydroxybutyrate as an alternative energy source from fatty acids. wikipedia.orglibretexts.org this compound could potentially be processed by the enzymes of this pathway, being broken down into smaller units that can enter the citric acid cycle. nih.govbyjus.com
Beta-Oxidation: The methyl group at the C3 (beta) position may hinder standard beta-oxidation. Research would need to determine if specialized enzymatic machinery exists to bypass this hindrance, or if the compound is metabolized through alternative pathways like omega-oxidation.
Structure-Activity Relationship (SAR) Profiling for Functionalized Derivatives
To explore the potential of this compound as a bioactive molecule or a pharmacophore, a systematic structure-activity relationship (SAR) study is essential. This involves synthesizing a library of related molecules (derivatives) and testing them for a specific biological activity. Even without a known biological target, SAR profiling can provide valuable insights for future drug discovery efforts.
A hypothetical SAR study could focus on modifying key features of the molecule:
The Methyl Group: Derivatives could be synthesized where the methyl group is replaced with larger alkyl groups (ethyl, propyl) or removed entirely to assess its importance for activity.
The Ketone Group: The ketone could be reduced to a hydroxyl group (creating stereoisomers), shifted to other positions (e.g., C5), or removed to determine its role.
The Carboxylic Acid: The acid could be converted to esters, amides, or other bioisosteres to probe interactions with potential binding sites and alter properties like cell permeability.
Chain Length: Analogs with shorter (hexanoic) or longer (octanoic) chains could be synthesized to understand the optimal length for a given activity.
| Position of Modification | Example Derivatives | Property to Investigate | Potential Biological Question |
|---|---|---|---|
| C3 (Methyl Group) | 3-ethyl-4-oxoheptanoic acid; 4-oxoheptanoic acid | Steric bulk and lipophilicity at C3 | Is the methyl group essential for binding or activity? |
| C4 (Keto Group) | 3-methyl-4-hydroxyheptanoic acid; 3-methylheptanoic acid | Hydrogen bonding capacity at C4 | Is the ketone a key pharmacophoric feature or simply a metabolic intermediate? |
| C1 (Carboxylic Acid) | Methyl 3-methyl-4-oxoheptanoate; 3-methyl-4-oxoheptanamide | Charge, polarity, and cell membrane permeability | Can the molecule be converted into a prodrug? Is the acid required for receptor interaction? |
Potential Interdisciplinary Applications of this compound and its Scaffolds in Chemical Science
The true potential of this compound may lie in its use as a versatile chemical building block, or "scaffold." semanticscholar.org Its combination of a carboxylic acid, a ketone, a chiral center, and an alkyl chain provides multiple points for chemical modification, making it an attractive starting material for various fields. researchgate.netmdpi.com
Future interdisciplinary applications could include:
Medicinal Chemistry: The scaffold could be used as a starting point for the synthesis of more complex molecules in drug discovery. youtube.com Its structure could be incorporated into novel antibiotics, metabolic modulators, or signaling molecules that mimic short-chain fatty acids. semanticscholar.orgresearchgate.net
Chemical Biology: Derivatives of the acid could be synthesized with fluorescent tags or biotin (B1667282) labels. These "chemical probes" could be used to identify and study the enzymes and receptors that interact with keto acids in living cells, helping to map out metabolic and signaling pathways.
Materials Science: As a functionalized fatty acid, it could serve as a monomer for the creation of novel bioplastics or polymers. The keto and acid groups offer reactive handles for polymerization, while the methyl group and alkyl chain could be used to tune the physical properties (e.g., flexibility, crystallinity, biodegradability) of the resulting material. Hydroxy fatty acids, which could be derived from this compound, are already valued as precursors for resins, waxes, and lubricants. gsartor.org
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-Methyl-4-oxoheptanoic acid, and how can structural purity be validated?
- Synthesis Routes : Common approaches include keto acid derivatization via Claisen condensation or oxidation of branched-chain precursors. For example, structurally similar compounds like 3-Methyl-4-oxopentanoic acid are synthesized via esterification and subsequent hydrolysis .
- Purity Validation : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., carbonyl group identification at δ 2.1–2.5 ppm) and liquid chromatography–mass spectrometry (LC-MS) for purity assessment (≥90% by LC-MS-UV) .
Q. How should researchers handle and store this compound to maintain stability?
- Storage Conditions : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid exposure to strong acids/alkalis or oxidizing agents to prevent decomposition .
- Handling Protocols : Use chemical fume hoods, nitrile gloves, and safety goggles. Minimize aerosol formation during weighing .
Q. What analytical techniques are critical for characterizing this compound in biological matrices?
- Quantitative Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is standard. For trace detection, tandem MS (LC-MS/MS) enhances sensitivity .
- Isotopic Labeling : Stable isotopes (e.g., ¹³C-labeled analogs) aid metabolic pathway tracking in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers address heterogeneity in meta-analyses of this compound’s pharmacological effects?
- Statistical Tools : Use the I² statistic to quantify heterogeneity (% of total variation due to between-study differences). Values >50% indicate significant heterogeneity, necessitating random-effects models .
- Sensitivity Analysis : Stratify studies by experimental design (e.g., in vitro vs. in vivo) to identify confounding variables .
Q. What computational strategies predict the reactivity of this compound in enzyme-binding studies?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target enzymes (e.g., ketoreductases). Focus on the keto group’s hydrogen-bonding potential .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model transition states for decarboxylation or reduction reactions to predict metabolic pathways .
Q. How can contradictory data on this compound’s cytotoxicity be resolved?
- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure durations. For example, discrepancies in IC₅₀ values may arise from varying assay endpoints (e.g., apoptosis vs. necrosis) .
- Meta-Regression : Adjust for covariates like solvent type (DMSO vs. ethanol), which affects compound solubility and bioavailability .
Q. What role does this compound play in microbial biosynthesis, and how can pathway engineering optimize yield?
- Metabolic Engineering : Overexpress acetyl-CoA carboxylase in E. coli to enhance precursor supply. Use CRISPR interference (CRISPRi) to downcompete competing pathways .
- Fermentation Optimization : Monitor dissolved oxygen and pH in bioreactors to stabilize keto acid intermediates .
Methodological Notes
- Data Reproducibility : Adhere to PRISMA guidelines for systematic reviews, ensuring comprehensive database searches (PubMed, Web of Science) and explicit inclusion/exclusion criteria .
- Safety Compliance : Follow GHS protocols for hazard communication (e.g., H314 for skin corrosion) and emergency response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
